(S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide
Übersicht
Beschreibung
(S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide, commonly known as DHTMS, is a chiral compound that has been studied extensively for its potential applications in the pharmaceutical and biochemical industries. It is a derivative of the naturally occurring amino acid, L-tryptophan, and is an important component of many synthetic processes. DHTMS has been found to have a variety of physiological and biochemical effects, and has been used in a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Structure-Activity Relationships
Research on hydroxycinnamic acids (HCAs), which share structural similarities with (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide, suggests that the presence of specific functional groups and their arrangements significantly influence their antioxidant activities. Studies have shown that modifications in the aromatic ring and the carboxylic function, such as esterification and amidation, can enhance antioxidant effectiveness. These structural-activity relationships (SARs) underline the critical role of molecular structure in determining the biological properties of compounds, which could be applicable in designing molecules with optimized antioxidant capabilities (Razzaghi-Asl et al., 2013).
Water Soluble Polymers for Medicine
Investigations into water-soluble polymers for medical applications have revealed the importance of hydrophilic properties, which can be enhanced through specific structural modifications, such as the incorporation of hydroxyl groups. This research area is pertinent to the development of novel drug delivery systems and biomaterials, suggesting a potential research application for compounds like (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide in creating new polymers with tailored properties for medical use (Kálal et al., 1978).
Inhibitory Mechanisms Against Oxidative Stress
Caffeic acid, a compound structurally related to (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide, has been extensively studied for its antioxidant and inhibitory mechanisms against oxidative stress. Such studies highlight the potential of structurally similar compounds to act as natural antioxidants, which could be leveraged in researching the applications of (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide for managing oxidative stress-related diseases (Khan et al., 2016).
Eigenschaften
IUPAC Name |
(2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDYHRBODKVEL-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949399 | |
Record name | 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide | |
CAS RN |
26549-65-5 | |
Record name | 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.